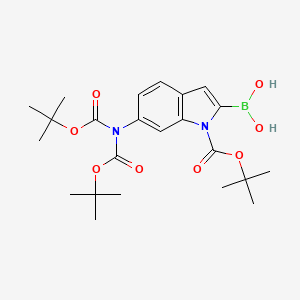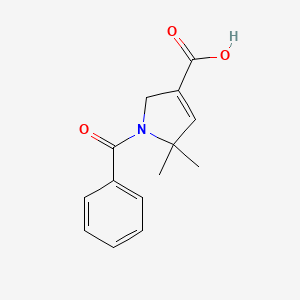![molecular formula C7H2Br2ClNS B12974188 2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)
2,5-Dibromo-6-chlorobenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-6-chlorobenzo[d]thiazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzo[d]thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-6-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole derivatives. One common method is the bromination of 6-chlorobenzo[d]thiazole using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-6-chlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Coupling Products: Complex organic molecules with extended conjugation or functionalization.
Applications De Recherche Scientifique
2,5-Dibromo-6-chlorobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-6-chlorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-6-fluorobenzo[d]thiazole: Similar structure but with a fluorine atom instead of chlorine.
2,5-Dibromo-6-methylbenzo[d]thiazole: Contains a methyl group instead of chlorine.
2,5-Dichloro-6-bromobenzo[d]thiazole: Chlorine atoms at the 2 and 5 positions and bromine at the 6 position.
Uniqueness
2,5-Dibromo-6-chlorobenzo[d]thiazole is unique due to the specific combination of bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H2Br2ClNS |
|---|---|
Poids moléculaire |
327.42 g/mol |
Nom IUPAC |
2,5-dibromo-6-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H |
Clé InChI |
XLSZUIBNFFLJSO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)Cl)SC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)







![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)



![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
